An In-Depth Technical Overview of 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic Acid
An In-Depth Technical Overview of 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic Acid
An Examination of a Nootropic Candidate at the Interface of Rational Drug Design and Uncharted Pharmacological Territory
Prepared for: Researchers, Scientists, and Drug Development Professionals
Preamble: A Molecule of Interest Bridging Structure and Speculation
1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid, also known by synonyms such as 1-(1-Adamantylcarbonyl)proline and the abbreviation ACA, represents a fascinating intersection of established medicinal chemistry principles and the burgeoning field of cognitive enhancement. This molecule marries the rigid, lipophilic adamantane cage—a cornerstone in the design of numerous approved drugs—with the chiral scaffold of L-proline, an amino acid critical to protein structure and catalysis.[1] While commercially available and anecdotally touted for its nootropic and anxiolytic potential, a comprehensive, peer-reviewed scientific dossier detailing its synthesis, characterization, and pharmacological mechanism remains conspicuously absent from the public domain.
This technical guide, therefore, serves a dual purpose: to meticulously collate and present the currently available technical data from chemical suppliers, databases, and preliminary reports, and to transparently delineate the significant knowledge gaps that presently preclude a full, authoritative understanding of this compound. For the researcher and drug development professional, this document is intended to be both a valuable repository of existing information and a call to action for the rigorous scientific investigation required to unlock the true potential—or lack thereof—of this intriguing molecule.
Chemical Identity and Physicochemical Properties
1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid is a synthetic molecule that is structurally an amide formed between 1-adamantanecarboxylic acid and the secondary amine of L-proline. This structural amalgamation results in a compound with a unique three-dimensional architecture, which is often a desirable trait in drug design for achieving specific interactions with biological targets.[2]
Core Chemical Data
| Property | Value | Source(s) |
| CAS Number | 35084-48-1 | [2][3] |
| Molecular Formula | C₁₆H₂₃NO₃ | [2][3] |
| Molecular Weight | 277.36 g/mol | [2][3] |
| IUPAC Name | 1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid | [4] |
| Common Synonyms | 1-(1-Adamantylcarbonyl)proline, ACA, 1-(Adamantylcarbonyl)proline | [3][5] |
| Appearance | White to off-white solid/powder | [6] |
Predicted and Experimental Physicochemical Properties
A significant portion of the available physicochemical data for this compound is predicted through computational modeling. While useful for initial assessment, these values should be treated with caution until experimentally verified.
| Property | Predicted Value | Experimental Value | Source(s) |
| Melting Point | Not available | Not available | |
| Boiling Point | 482.3 ± 38.0 °C at 760 mmHg | Not available | [3] |
| Density | 1.298 ± 0.06 g/cm³ | Not available | [3] |
| pKa | 3.72 ± 0.20 | Not available | [3] |
| Solubility | Not available | >41.6 µg/mL (at pH 7.4) | [4] |
| LogP (XLogP3) | 2.7 | Not available | [4] |
Synthesis and Characterization: A General Approach
General Synthesis Workflow
The most probable synthetic pathway involves the activation of the carboxylic acid of 1-adamantanecarboxylic acid to make it more susceptible to nucleophilic attack by the secondary amine of L-proline. A common method for this is the conversion of the carboxylic acid to an acyl chloride.
Caption: General workflow for the synthesis of 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid.
Step-by-Step General Protocol (Hypothetical)
Disclaimer: The following protocol is a generalized representation based on common organic synthesis techniques for amide bond formation and has not been experimentally validated for this specific compound from a citable source. It is intended for illustrative purposes only.
-
Activation of 1-Adamantanecarboxylic Acid:
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To a solution of 1-adamantanecarboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), add an activating agent such as thionyl chloride or oxalyl chloride.
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The reaction is typically performed at room temperature or with gentle heating until the evolution of gas ceases.
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The solvent and excess activating agent are removed under reduced pressure to yield the crude 1-adamantanecarbonyl chloride.
-
-
Acylation of L-Proline:
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In a separate reaction vessel, dissolve L-proline in an appropriate solvent, which may be an aqueous basic solution or an organic solvent with an added non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine) to neutralize the generated HCl.
-
Cool the L-proline solution in an ice bath.
-
Slowly add a solution of the previously prepared 1-adamantanecarbonyl chloride in an anhydrous organic solvent to the L-proline solution with vigorous stirring.
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Allow the reaction to proceed for several hours, gradually warming to room temperature.
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-
Work-up and Purification:
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Upon completion of the reaction, the mixture is typically acidified with a dilute mineral acid (e.g., HCl) to protonate the carboxylic acid of the product.
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The product is then extracted into an organic solvent such as ethyl acetate.
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The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
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Spectroscopic Characterization (Anticipated Data)
As of the date of this guide, detailed, peer-reviewed spectroscopic data for 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid are not publicly available. However, based on its chemical structure, the expected features in various spectroscopic analyses can be predicted.
¹H NMR:
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Adamantane Protons: A series of broad multiplets in the aliphatic region (approximately 1.7-2.1 ppm) corresponding to the CH and CH₂ groups of the adamantane cage.
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Pyrrolidine Protons: A set of multiplets corresponding to the protons of the pyrrolidine ring, with the proton at the chiral center (C2) likely appearing as a distinct multiplet.
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Carboxylic Acid Proton: A broad singlet, typically in the downfield region (>10 ppm), which is exchangeable with D₂O.
¹³C NMR:
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Carbonyl Carbons: Two signals in the downfield region (>170 ppm) corresponding to the amide and carboxylic acid carbonyls.
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Adamantane Carbons: Several signals in the aliphatic region (approximately 28-40 ppm) for the carbons of the adamantane cage.
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Pyrrolidine Carbons: Signals corresponding to the four distinct carbons of the pyrrolidine ring.
IR Spectroscopy:
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O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H bond.
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C=O Stretches: Strong absorption bands around 1700-1750 cm⁻¹ for the carboxylic acid carbonyl and around 1600-1650 cm⁻¹ for the amide carbonyl.
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C-H Stretches: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the adamantane and pyrrolidine moieties.
Mass Spectrometry:
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The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (277.36 g/mol ).
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Characteristic fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the adamantane cage.
Pharmacological Profile: Nootropic and Anxiolytic Potential
The interest in 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid primarily stems from its potential as a nootropic agent. This interest is largely based on anecdotal reports and its structural similarity to other compounds with known cognitive-enhancing effects.
Postulated Mechanism of Action
While no definitive, peer-reviewed studies have elucidated the precise mechanism of action, the prevailing hypothesis is that it may modulate neurotransmitter systems. Some commercial suppliers and anecdotal reports suggest a similarity to the racetam class of nootropics, which are thought to influence cholinergic and glutamatergic neurotransmission. There are also informal claims of effects on dopamine and norepinephrine systems, but these are unsubstantiated by rigorous scientific evidence.
The adamantane moiety is known to confer lipophilicity, which can enhance a molecule's ability to cross the blood-brain barrier.[7] Furthermore, adamantane derivatives have been shown to exhibit a wide range of biological activities, including acting as antagonists at the NMDA receptor, which is critically involved in learning and memory.[8] The proline component, a rigid amino acid, may serve to orient the adamantane group in a specific conformation for optimal interaction with a biological target.
Caption: A diagram illustrating the hypothetical mechanism of action and potential biological targets of ACA.
Anecdotal and Preclinical Evidence
User reports on online forums describe the effects of 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid as being similar to modafinil, a wakefulness-promoting agent, but with the added benefit of anxiolytic (anxiety-reducing) properties. These reports often mention increased focus, mental clarity, and improved memory. However, it is crucial to emphasize that these are subjective accounts and do not constitute scientific evidence.
To date, no peer-reviewed preclinical or clinical studies investigating the nootropic or anxiolytic effects of this specific compound have been identified. The development of a robust pharmacological profile will require extensive in vitro and in vivo studies, including:
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Receptor binding assays to identify specific molecular targets.
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In vitro cell-based assays to assess effects on neuronal function.
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In vivo animal models of cognition and anxiety to evaluate behavioral effects.
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Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Safety and Handling
A Safety Data Sheet (SDS) for 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid provides essential information regarding its potential hazards and recommended handling procedures.
Hazard Identification
According to available SDS information, the compound is classified with the following hazards:
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.
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Skin Corrosion/Irritation (Category 2): Causes skin irritation.
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Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
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Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
Recommended Handling and Personal Protective Equipment (PPE)
Given the identified hazards, appropriate laboratory safety practices should be strictly followed when handling this compound:
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Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.
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Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be necessary.
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Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Future Directions and Call for Research
1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid stands as a compound of significant interest but limited scientific validation. Its rational design, combining two moieties with established roles in medicinal chemistry, suggests a potential for biological activity. However, the current lack of peer-reviewed data makes it a speculative agent.
For the scientific community, this compound presents a number of opportunities:
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Chemical Synthesis and Characterization: There is a need for the publication of a detailed, reproducible synthesis protocol and comprehensive spectroscopic and physicochemical characterization.
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Pharmacological Investigation: Rigorous pharmacological studies are required to identify its molecular targets, elucidate its mechanism of action, and validate its purported nootropic and anxiolytic effects in appropriate preclinical models.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs could provide valuable insights into the structural features necessary for its biological activity.
Until such studies are conducted and published in peer-reviewed journals, the true properties and potential of 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid will remain in the realm of speculation.
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